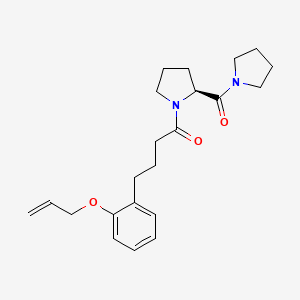
2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride is a chemical compound that belongs to the class of imidazolines. Imidazolines are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an imidazoline ring. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride typically involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone, followed by cyclization to form the imidazoline ring. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow synthesis allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production. The use of automated systems and real-time monitoring can further optimize the process.
化学反応の分析
Types of Reactions
2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoyl and imidazoline groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and imidazoline ring can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Benzoylphenyl)-2-imidazoline
- 2-(4-Benzoylphenyl)-2-imidazoline
- 2-(2-Benzoylphenyl)-2-oxazoline
Uniqueness
2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride is unique due to its specific structural features, such as the position of the benzoyl group and the presence of the imidazoline ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The monohydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
特性
CAS番号 |
16780-91-9 |
|---|---|
分子式 |
C16H15ClN2O |
分子量 |
286.75 g/mol |
IUPAC名 |
[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C16H14N2O.ClH/c19-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)16-17-10-11-18-16;/h1-9H,10-11H2,(H,17,18);1H |
InChIキー |
SEKMRBQYRDZNSZ-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC=CC=C2C(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


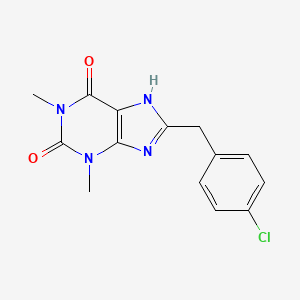
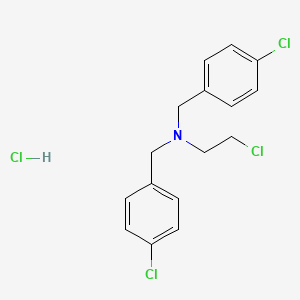
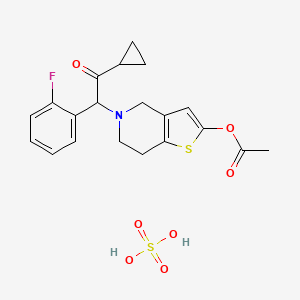

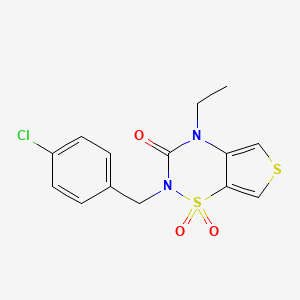
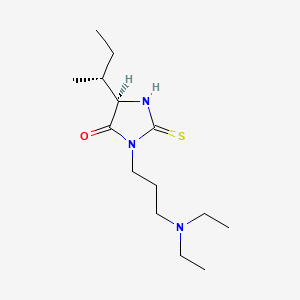
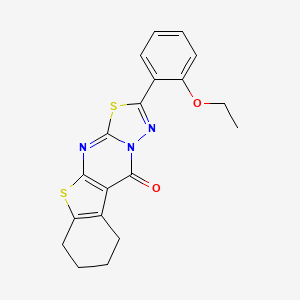
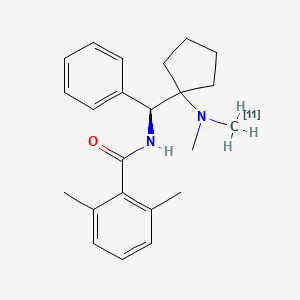
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)


